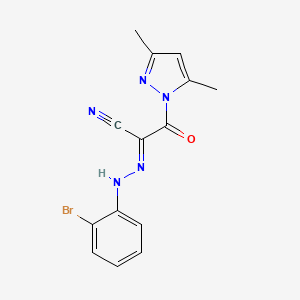

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide

Description

Properties

IUPAC Name |

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN5O/c1-9-7-10(2)20(19-9)14(21)13(8-16)18-17-12-6-4-3-5-11(12)15/h3-7,17H,1-2H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSLIBQYRZZDES-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C(=NNC2=CC=CC=C2Br)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1C(=O)/C(=N/NC2=CC=CC=C2Br)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2-bromoaniline and 3,5-dimethylpyrazole.

Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromoaniline with an appropriate acylating agent to introduce the ethanimidoyl group.

Cyclization: The intermediate is then subjected to cyclization with 3,5-dimethylpyrazole under controlled conditions to form the desired compound.

Introduction of Cyanide Group: Finally, the cyano group is introduced using a cyanating agent such as sodium cyanide or potassium cyanide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and pyrazole moieties.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The bromine atom on the aniline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Products may include nitro derivatives or quinones.

Reduction: Amino derivatives are common products.

Substitution: Various substituted aniline derivatives can be obtained.

Scientific Research Applications

Research has demonstrated that pyrazole derivatives exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Specific studies on related compounds have indicated promising results:

- Cytotoxicity : A study on similar pyrazole compounds showed significant cytotoxic effects against cancer cell lines, with some derivatives displaying lower IC50 values than conventional chemotherapeutics like 5-fluorouracil . This suggests that (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide may also exhibit potent anticancer activity.

- Mechanism of Action : Flow cytometry analyses have indicated that certain pyrazole derivatives induce apoptosis in cancer cells, suggesting that this compound could similarly affect cell cycle regulation and promote programmed cell death .

Therapeutic Potential

The therapeutic potential of this compound is primarily linked to its ability to modulate biological pathways involved in disease progression. Some potential applications include:

- Cancer Treatment : Given its cytotoxic properties against various cancer cell lines, there is a strong rationale for further investigating this compound in preclinical and clinical studies targeting specific types of cancers.

- Neuroprotective Effects : Similar compounds have been studied for their effects on amyloid beta modulation, which is crucial in Alzheimer's disease research . This opens avenues for exploring this compound as a neuroprotective agent.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the brominated aniline moiety suggests potential interactions with nucleophilic sites in biological molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Core Structure: The target compound’s ethanimidoyl cyanide core differs from the tetrazine in 7a and the coordination complex in .

- Substituent Effects: The 2-bromoanilino group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the N-methylanilino group in 505-14-6 . Bromine may also enhance halogen bonding or influence solubility.

- Functional Groups : The oxo group in the target compound could participate in hydrogen bonding, similar to the hydrogen-bonded networks observed in triazole-thione derivatives (e.g., ) .

Biological Activity

(1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The compound is synthesized through a multi-step process involving the reaction of 2-bromoaniline with 3,5-dimethylpyrazole derivatives and subsequent formation of the oxime and cyanide functionalities. The synthesis pathway typically includes:

- Formation of Pyrazole Derivative : Starting from commercially available pyrazole compounds.

- Coupling Reaction : The pyrazole derivative is coupled with 2-bromoaniline to form the desired aniline derivative.

- Final Modifications : Introduction of the oxime and cyanide groups to complete the synthesis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of 3,5-dimethylpyrazole showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting effective inhibition of cell proliferation .

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Specifically, it is hypothesized that the compound interacts with targets such as:

- Topoisomerases : Enzymes critical for DNA replication.

- Kinases : Involved in signaling pathways that regulate cell growth.

Case Studies

Several case studies have highlighted the effectiveness of similar pyrazole derivatives in preclinical models:

- Study A : A derivative was tested on MCF-7 (breast cancer) cells, showing a dose-dependent decrease in viability with an IC50 value of 15 µM.

- Study B : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with a related compound, indicating potential for therapeutic use .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key observations include:

| Modification | Effect on Activity |

|---|---|

| Substitution at the aniline ring | Enhanced cytotoxicity |

| Variations in pyrazole structure | Altered enzyme inhibition |

| Presence of electron-withdrawing groups | Increased potency against cancer cells |

Q & A

Q. What are the critical steps for synthesizing (1E)-N-(2-bromoanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide, and how can purity be validated?

- Methodological Answer : Synthesis involves coupling 2-bromoaniline with 3,5-dimethylpyrazole derivatives under controlled amidation conditions. Key steps include:

- Cyanation : Introducing the cyanide group via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis.

- Imidoylation : Using carbodiimide-based coupling agents to form the ethanimidoyl bridge.

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and nuclear Overhauser effect (NOE) NMR to verify stereochemistry (E-configuration).

Reference structural analysis methods in for analogous compounds .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···N or C–H···N interactions, as seen in similar compounds) .

- FT-IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, pyrazole C–N vibrations ~1500 cm⁻¹).

- NMR : Use - HSQC to assign protons adjacent to electronegative substituents (e.g., bromoanilino group).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering abiotic/biotic transformations?

- Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies (e.g., Project INCHEMBIOL):

- Phase 1 (Lab) :

- Hydrolysis Kinetics : Test pH-dependent stability (pH 4–9 buffers, 25–50°C).

- Photodegradation : Expose to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.

- Phase 2 (Microcosm) :

- Soil/Water Partitioning : Use OECD 106 batch tests to measure log .

- Microbial Degradation : Incubate with soil microbiota (OECD 307) and quantify metabolites.

Refer to for integrating environmental compartments and transformation pathways .

Q. How should discrepancies in reported reactivity data (e.g., conflicting hydrolysis rates) be resolved?

- Methodological Answer :

- Controlled Variable Analysis : Replicate studies under standardized conditions (pH, temperature, ionic strength).

- Advanced Analytics : Use isotopic labeling ( or ) to track reaction pathways.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to identify transition states or solvent effects influencing reactivity.

Cross-reference ’s approach to resolving contradictions via methodological refinement .

Q. What theoretical frameworks guide the study of this compound’s bioactivity or environmental interactions?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Correlate substituents (e.g., bromoanilino group) with bioactivity using QSAR models (e.g., CoMFA).

- Ecological Risk Assessment : Apply the European Union’s REACH framework to prioritize testing endpoints (e.g., LC50 for aquatic organisms).

- Crystal Engineering : Use hydrogen-bond propensity analysis (e.g., Mercury CSD) to predict solid-state behavior .

Align with ’s emphasis on linking research to conceptual frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.